Ethyl [2-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetate
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Overview
Description
Ethyl [2-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetate is an organic compound that features a thiazole ring, a phenyl group, and an ester functional group. Thiazole rings are known for their aromaticity and biological activity, making this compound of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetate typically involves the condensation of an aromatic aldehyde with ethyl acetoacetate, followed by cyclization with 1,3-thiazol-2-amine . The reaction conditions often include refluxing in ethanol with a base such as trimethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Ethyl [2-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and antioxidant agent.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of Ethyl [2-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetate involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: The compound can modulate biochemical pathways related to antioxidant defense and inflammatory response.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
Ethyl [2-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ester and hydroxyl groups provide versatility in chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
CAS No. |
91920-69-3 |
---|---|
Molecular Formula |
C14H15NO3S |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
ethyl 2-[2-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetate |
InChI |
InChI=1S/C14H15NO3S/c1-3-18-13(16)7-10-5-4-6-11(14(10)17)12-8-19-9(2)15-12/h4-6,8,17H,3,7H2,1-2H3 |
InChI Key |
XYSJJXLZHZIUNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC=C1)C2=CSC(=N2)C)O |
Origin of Product |
United States |
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